molecular formula C21H24N2O2 B12711867 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine CAS No. 90316-43-1

1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine

Cat. No.: B12711867
CAS No.: 90316-43-1
M. Wt: 336.4 g/mol
InChI Key: QGQKEZKLTUBLML-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-phenyl group and a 3-(4-methoxyphenyl)-1-oxo-2-butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-Methoxyphenyl)-1-oxo-2-butenyl)-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a piperazine ring with both phenyl and methoxyphenyl groups makes it a versatile compound for various applications .

Properties

CAS No.

90316-43-1

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

(Z)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)but-2-en-1-one

InChI

InChI=1S/C21H24N2O2/c1-17(18-8-10-20(25-2)11-9-18)16-21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3/b17-16-

InChI Key

QGQKEZKLTUBLML-MSUUIHNZSA-N

Isomeric SMILES

C/C(=C/C(=O)N1CCN(CC1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.